1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
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Overview
Description
1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is a complex organic compound that features both azetidine and imidazole rings. The presence of these heterocyclic structures imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring followed by the introduction of the imidazole moiety. Common synthetic routes include:
Step 1: Formation of the azetidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the 2,4-dichlorophenyl group via nucleophilic substitution reactions.
Step 3: Coupling of the azetidine intermediate with a suitable imidazole derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the azetidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole: Lacks the methyl group at the 2-position of the imidazole ring.
2-(2,4-Dichlorophenyl)-1H-imidazole: Contains only the imidazole ring without the azetidine moiety.
1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-ethyl-1H-imidazole: Similar structure with an ethyl group instead of a methyl group at the 2-position.
Uniqueness
The uniqueness of 1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole lies in its specific combination of azetidine and imidazole rings, along with the presence of the 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17Cl2N3 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C15H17Cl2N3/c1-11-18-4-5-20(11)9-12-7-19(8-12)10-13-2-3-14(16)6-15(13)17/h2-6,12H,7-10H2,1H3 |
InChI Key |
BCOZSHASHGDPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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